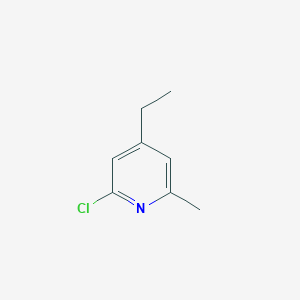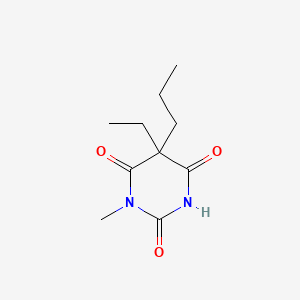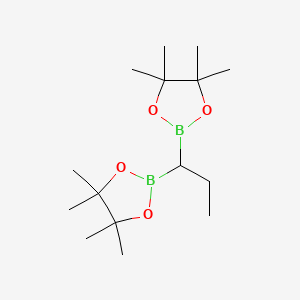
2,2'-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s structure features two dioxaborolane rings connected by a propane-1,1-diyl linker, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of propane-1,1-diol with pinacolborane under anhydrous conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the dioxaborolane rings. The reaction conditions often include a temperature range of 50-100°C and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The dioxaborolane rings can participate in substitution reactions, where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane rings .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of boron-containing drugs for cancer therapy and other medical applications.
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves the interaction of its boron atoms with various molecular targets. The boron atoms can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which allows the compound to participate in a wide range of chemical reactions. The dioxaborolane rings provide stability and enhance the reactivity of the boron atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(3,8-diisopropylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific structural arrangement, which provides a balance between stability and reactivity. This makes it particularly useful in a variety of synthetic applications, where other similar compounds may not perform as effectively .
Propriétés
Formule moléculaire |
C15H30B2O4 |
|---|---|
Poids moléculaire |
296.0 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H30B2O4/c1-10-11(16-18-12(2,3)13(4,5)19-16)17-20-14(6,7)15(8,9)21-17/h11H,10H2,1-9H3 |
Clé InChI |
PWWSFCPWEYELOH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


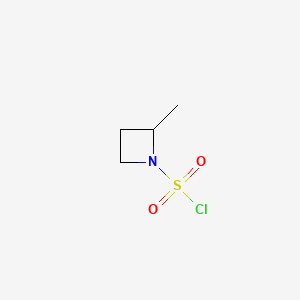
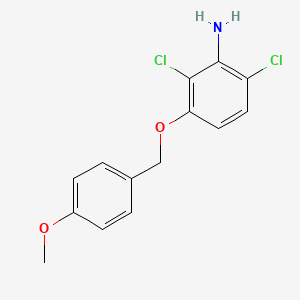

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
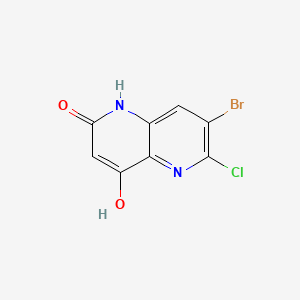
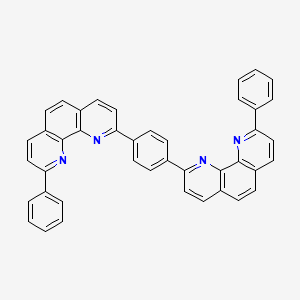
![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
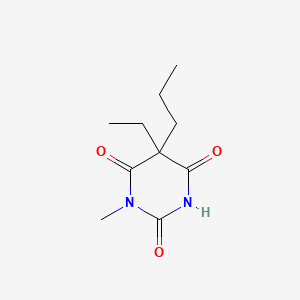
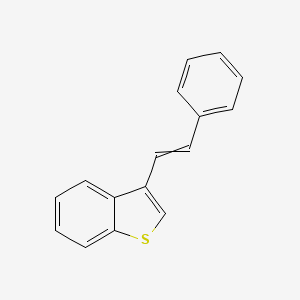
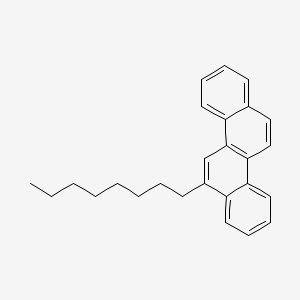

methanone](/img/structure/B13936628.png)
